Diglycolate

Coordination Chemistry Iron Chelation Stability Constant

Linear dicarboxylates often fail in advanced separation processes due to weak or non-selective metal binding. Diglycolate solves this with a central ether oxygen that enables five-membered chelate rings. - Superior Ln(III) Binding: Provides ~1000x stronger Ce³⁺ affinity than carbon-chain analogs. - Selective Hg(II) Removal: C12DGAA derivative extracts Hg(II) from mixed divalent waste streams. - Degradable Polyesters: Tailored hydrolysis & 89.1% soil degradation (70d, 30 mol% DGA).

Molecular Formula C4H4O5-2
Molecular Weight 132.07 g/mol
Cat. No. B8442512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglycolate
Molecular FormulaC4H4O5-2
Molecular Weight132.07 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])OCC(=O)[O-]
InChIInChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2
InChIKeyQEVGZEDELICMKH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diglycolate Overview: Core Properties & Structure


Diglycolate (diglycolic acid, 2,2′-oxydiacetic acid) is an aliphatic dicarboxylic acid featuring a central ether oxygen between two carboxylate groups [1]. This structural motif confers a unique combination of water solubility and the capacity to form five-membered chelate rings with metal ions—a property that distinguishes it from simple linear dicarboxylates such as succinic or glutaric acid. Diglycolate serves as a versatile ligand in coordination chemistry, a key building block for biodegradable polyesters, and the core scaffold for diglycolamide (DGA) and diglycolamic acid extractants employed in advanced hydrometallurgical separations [1].

Ether-bridged dicarboxylate enabling five-membered chelate rings with metal ions
Versatile building block for biodegradable polyesters, diglycolamide extractants, and coordination ligands
Water-soluble chelator supporting moderate, reversible metal binding in aqueous systems

Diglycolate Substitution: Why Generics Fall Short


Procurement decisions that treat diglycolate as a fungible commodity interchangeable with other α,ω-dicarboxylates or chelating agents risk substantial performance deviations. The central ether oxygen in diglycolate is not a passive spacer; it actively participates in metal coordination, enabling chelation geometries and binding affinities that cannot be replicated by carbon-chain analogs such as glutaric acid or by nitrogen-containing ligands such as iminodiacetic acid (IDA) [1]. Consequently, substituting diglycolate with a generic alternative—even one sharing similar pKa values or solubility profiles—may yield orders-of-magnitude differences in complex stability, altered extraction selectivity, or unpredictable polymer degradation kinetics. The quantitative evidence below establishes where these differences are measurable and operationally consequential.

Carbon-chain dicarboxylates (e.g., glutaric acid) cannot replicate ether oxygen participation in metal coordination, which may alter chelation geometry and complex stability.
Similar solubility or pKa values may mask orders-of-magnitude differences in metal binding affinity; generic alternatives may shift extraction selectivity or degradation kinetics.
Stronger chelators such as iminodiacetic acid (IDA) introduce significantly tighter Fe³⁺ binding, which may compromise reversible metal control in formulations.

Diglycolate Evidence: Head-to-Head Performance Data


Iron(III) Chelation Strength: Diglycolate vs. IDA

In aqueous solution at 25°C and ionic strength 0.5 M NaClO₄, the 1:1 complex formation constant (log β₁) for Fe³⁺ with diglycolate (H₂Dig) is significantly lower than that with iminodiacetic acid (H₂Im) [1]. This quantitative difference informs ligand selection where moderate binding affinity is preferred over strong chelation to avoid metal sequestration or precipitation in formulations.

Fe³⁺ Complex Stability
Head-to-head
log β₁ Diglycolate: 5.04 vs IDA: 10.72 (Δ 5.68)
Moderate binding supports reversible chelation over strong sequestration
IDA binds ~480,000× more tightly; consider for moderate affinity contexts
Coordination Chemistry Iron Chelation Stability Constant

Cerium(III) Binding Affinity: Chelate Effect Advantage

Diglycolic acid (DGA) binds Ce³⁺ approximately 1000 times more strongly than various other carboxylates (including simple mono- and dicarboxylates) under comparable aqueous conditions [1]. This anomalously strong interaction is attributed to a chelate effect mediated by the central ether oxygen, which forms a five-membered ring with the carboxylate Lewis bases, enabling double chelate ring formation upon full deprotonation [1].

Ce³⁺ Binding Affinity
Class-level
~1000-fold stronger vs. other carboxylates
Supports rare earth separation research fit
Chelate effect via ether oxygen; class-level comparison
Lanthanide Coordination Fluorescence Quenching Rare Earth Separation

Copolyesters: Seawater Degradation and Hydrolytic Control

Sequence-controlled copolyesters incorporating diglycolate units exhibit a differentiated degradation profile: poly(glycolic acid-co-butylene diglycolate-co-furandicarboxylate) (poly(GBGF)) demonstrates higher seawater biodegradability than poly(butylene 2,5-furandicarboxylate) (PBF), while simultaneously showing suppressed hydrolysis compared to poly(glycolic acid) (PGA) [1]. Additionally, poly((ethylene diglycolate) terephthalate) (poly(GEGT)) exhibits a higher melting temperature (Tm) than the corresponding random copolymer [1].

Seawater Biodegradability
Head-to-head
Poly(GBGF) > PBF in seawater degradation; hydrolysis suppressed vs. PGA
Marine-degradable polymer design context
Dual control over degradation rate and hydrolytic stability
Biodegradable Polymers Marine Degradation Copolyester Design

Soil Biodegradability of DGA Copolyesters

In a comparative study of poly(butylene adipate-co-furandicarboxylate-co-diglycolate) (PBAFD) copolymers, the soil degradability of diglycolic acid-containing copolymers exceeded that of PBSFD (poly(butylene succinate-co-furandicarboxylate-co-diglycolate)) copolymers [1]. When the molar ratio of diglycolic acid reached 30%, the PBAFD copolymer exhibited 89.1% weight loss after 70 days of soil degradation [1].

Soil Degradation Rate
Head-to-head
89.1% weight loss at 30 mol% DGA after 70 days
Supports soil-degradable copolymer selection
PBAFD copolymer outperformed PBSFD in soil assay
Soil Biodegradation Copolyester Sustainable Materials

Rare-Earth Extraction Selectivity: C12DGAA vs. DODGAA

A comprehensive extraction study comparing N-dodecyldiglycolamic acid (C12DGAA, secondary amide) with N,N-dioctyldiglycolamic acid (DODGAA, tertiary amide) across 56 metal ions revealed structure-dependent performance differences [1]. C12DGAA exhibited poorer extraction and separation ability for rare-earth metal ions compared to DODGAA, with the notable exception of Sc(III); however, C12DGAA provided better extraction for relatively small-sized metal ions and enabled selective Hg(II) removal from mixed divalent metal solutions [1].

Extraction Selectivity
Head-to-head
C12DGAA: poorer RE extraction (except Sc); better small-ion/Hg selectivity vs. DODGAA
Amide substitution directs extraction performance profile
Secondary vs tertiary amide defines niche or bulk recovery fit
Solvent Extraction Rare Earth Separation Lanthanide Selectivity

Metal Sequestration: Diglycolate, Citrate, and NTA

A pH titration study compared the metal sequestration effectiveness of diglycolic acid and citric acid for Ca²⁺, Mg²⁺, Zn²⁺, and Ni²⁺ ions, using nitrilotriacetic acid (NTA) as a reference baseline [1]. Both diglycolate and citrate form 1:1 normal and protonated complexes; however, their relative effectiveness differs by metal ion, informing ligand selection for specific sequestration applications [1].

Metal Sequestration Profile
Cross-study
Diglycolate forms 1:1 complexes with Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺; effectiveness varies by ion vs. citrate/NTA
Metal-specific chelation fit requires ion-by-ion evaluation
pH titration comparison at 25°C
Metal Sequestration Chelation pH Titration

Diglycolate Applications: Research & Industrial Use Cases


Rare Earth & Actinide Separation

Diglycolate-derived extractants (diglycolamides and diglycolamic acids) are deployed in hydrometallurgical processes where the ~1000-fold stronger Ce³⁺ binding [1] and the structure-dependent rare-earth selectivity differences between secondary and tertiary amide derivatives [2] directly impact separation efficiency. Procurement in this domain should specify whether the application requires bulk lanthanide recovery (DODGAA-type) or niche selective extractions including Sc(III) and Hg(II) (C12DGAA-type).

Biodegradable Polymers for Marine & Soil

Diglycolate incorporation into sequence-controlled copolyesters enables tailored degradation profiles: enhanced seawater biodegradability relative to PBF combined with suppressed hydrolysis relative to PGA [3], and soil degradation reaching 89.1% weight loss at 30 mol% DGA content after 70 days [4]. Procurement specifications should reference required degradation rate and environment (marine vs. soil) to guide appropriate DGA incorporation level.

Controlled Chelation in Aqueous Formulations

For applications requiring moderate, reversible metal binding rather than irreversible sequestration, diglycolate offers a distinct advantage over stronger chelators such as iminodiacetic acid (IDA). The log β₁ difference of 5.68 for Fe³⁺ complexation [5] translates to approximately 480,000-fold weaker binding, preventing unintended metal depletion in formulated products while still providing sufficient chelation for process control.

Selective Hg(II) Removal from Metal Streams

C12DGAA (secondary amide diglycolamic acid) demonstrates selective Hg(II) extraction from aqueous solutions containing multiple divalent metal ions (Pb(II), Cu(II), Cd(II), Zn(II), Mn(II), Co(II), and Ni(II)) [2]. This selectivity profile supports procurement for environmental remediation and industrial wastewater treatment where mercury-specific removal is mandated.

Application
Selection Property
Validation Focus
Rare earth & actinide separation
Diglycolamide amide substitution pattern
Lanthanide extraction selectivity profile
Biodegradable polymer design
Diglycolate incorporation level
Marine and soil degradation rate
Aqueous formulation metal control
Chelation strength (moderate vs strong)
Reversible binding without sequestration
Selective Hg(II) removal
Secondary amide diglycolamic acid selectivity
Hg(II) selectivity over divalent metals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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